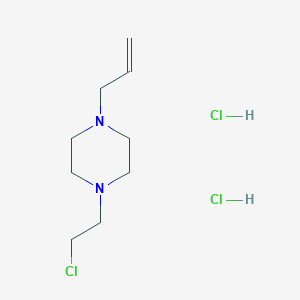

1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride

Descripción

Propiedades

IUPAC Name |

1-(2-chloroethyl)-4-prop-2-enylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClN2.2ClH/c1-2-4-11-6-8-12(5-3-10)9-7-11;;/h2H,1,3-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCDVNMXZGUSEKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCN(CC1)CCCl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590433 | |

| Record name | 1-(2-Chloroethyl)-4-(prop-2-en-1-yl)piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112952-20-2 | |

| Record name | 1-(2-Chloroethyl)-4-(prop-2-en-1-yl)piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 112952-20-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Monograph: 1-Allyl-4-(2-chloroethyl)piperazine Dihydrochloride

CAS Number: 112952-20-2

Formula:

Executive Summary & Core Utility

1-Allyl-4-(2-chloroethyl)piperazine dihydrochloride is a specialized bifunctional pharmacophore builder used primarily in the synthesis of Central Nervous System (CNS) therapeutics and proteomic probes. It belongs to the class of nitrogen mustards , characterized by a reactive chloroethyl group capable of electrophilic alkylation.

Unlike simple piperazine reagents, this compound offers two distinct synthetic handles:

-

The Chloroethyl Moiety: A highly reactive electrophile (via aziridinium ion formation) used to attach the piperazine ring to nucleophilic scaffolds (e.g., phenols, indoles, amines).

-

The Allyl Group: A versatile protecting group or functional handle that can be derivatized later via olefin metathesis, reduction, or deprotection to yield a free secondary amine.

This guide details the chemical properties, high-purity synthesis protocols, and critical safety mechanisms required for handling this alkylating agent.[3]

Chemical Identity & Physical Properties[3][4][5]

| Property | Specification |

| IUPAC Name | 1-(2-chloroethyl)-4-prop-2-enylpiperazine dihydrochloride |

| Appearance | White to off-white crystalline powder |

| Melting Point | ~224°C (with decomposition) |

| Solubility | Soluble in water, methanol; sparingly soluble in ethanol; insoluble in ether.[4] |

| Stability | Hygroscopic. Stable under inert atmosphere ( |

| Reactivity Class | Alkylating Agent (Nitrogen Mustard type) |

Synthesis & Production Protocol

Causality & Experimental Design

Direct alkylation of 1-allylpiperazine with 1-bromo-2-chloroethane often yields complex mixtures of dimers and oligomers due to the competing nucleophilicity of the piperazine nitrogens. Therefore, the Hydroxyethylation-Chlorination Route is the industry standard for high-purity synthesis. This two-step process ensures regioselectivity and minimizes polymerization.

Step 1: Hydroxyethylation

Objective: Synthesize 1-allyl-4-(2-hydroxyethyl)piperazine.

-

Reagents: 1-Allylpiperazine (1.0 eq), 2-Chloroethanol (1.1 eq),

(2.0 eq). -

Solvent: Toluene or Acetonitrile.

-

Protocol:

-

Dissolve 1-allylpiperazine in toluene.

-

Add anhydrous

to act as an acid scavenger. -

Add 2-chloroethanol dropwise at 60°C to prevent exotherms.

-

Reflux for 12 hours.

-

Filter salts and concentrate the filtrate to obtain the hydroxyethyl intermediate as an oil.

-

Step 2: Chlorination (The Critical Step)

Objective: Convert the hydroxyl group to a chloride using Thionyl Chloride (

-

Reagents: Hydroxyethyl intermediate (1.0 eq), Thionyl Chloride (1.5 eq).

-

Solvent: Dichloromethane (DCM) or Chloroform (

). -

Protocol:

-

Dissolve the hydroxyethyl intermediate in anhydrous DCM. Cool to 0°C.

-

Add

dropwise. Note: Evolution of -

Allow to warm to room temperature and reflux for 3 hours to ensure complete conversion.

-

Evaporate solvent and excess

under vacuum. -

Recrystallize the residue from ethanol/ether to yield the dihydrochloride salt.

-

Synthesis Workflow Visualization

Figure 1: Step-wise synthesis pathway ensuring regioselectivity via hydroxyethyl intermediate.

Reaction Mechanics: The Aziridinium Ion

The utility of 1-allyl-4-(2-chloroethyl)piperazine lies in its mechanism of action during coupling reactions. It does not react via a simple

This transient species is the actual electrophile that reacts with nucleophiles (Nu-), expanding the ring back to the piperazine structure. This mechanism explains the high reactivity and the necessity for careful pH control.

Mechanistic Pathway[6][7][8]

Figure 2: The Aziridinium ion mechanism facilitates rapid coupling with nucleophiles.

Handling & Safety (E-E-A-T)

As a nitrogen mustard derivative, this compound is a potent alkylating agent and potential vesicant. Strict adherence to safety protocols is mandatory.

-

Engineering Controls: All weighing and reactions must be performed in a certified chemical fume hood.

-

PPE: Double nitrile gloves, safety goggles, and a lab coat are required.

-

Deactivation: Spills should be neutralized immediately with a solution of 10% Sodium Thiosulfate (

), which acts as a sulfur nucleophile to quench the alkylating potential. -

Storage: Store at 2-8°C under argon. Moisture will hydrolyze the chloroethyl group to a hydroxyethyl group, rendering the compound inactive for alkylation.

References

-

PubChem. (2025).[4] 1-(2-Chloroethyl)piperidine (Analogous Chemistry). National Library of Medicine. Retrieved January 31, 2026, from [Link][4]

-

Oakwood Chemical. (n.d.). 1-Allyl-4-(2-chloroethyl)piperazine dihydrochloride.[][2] Retrieved January 31, 2026, from [Link]

Sources

1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride molecular weight

An In-Depth Technical Guide to 1-Allyl-4-(2-chloro-ethyl)-piperazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and synthetic research. The core focus of this document is to detail its fundamental chemical and physical properties, with a primary emphasis on its molecular weight of 261.62 g/mol .[][2][3] Beyond this central characteristic, this guide elucidates its structural features, potential synthetic pathways, analytical methodologies for quality control, and critical safety protocols. The compound's bifunctional nature, possessing both a reactive allyl group and a chloroethyl moiety, positions it as a versatile synthetic intermediate for the development of novel and complex active pharmaceutical ingredients (APIs). This document serves as an essential resource for professionals engaged in drug discovery and development, offering both foundational knowledge and practical, field-proven insights.

Core Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of all subsequent research and development. 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride is identified by a unique set of chemical descriptors and exhibits distinct physical properties that are critical for its handling, storage, and application in synthetic chemistry.

Chemical and Structural Data

The compound is a dihydrochloride salt, meaning the two basic nitrogen atoms of the piperazine ring are protonated. This enhances its solubility in aqueous media and improves its stability as a crystalline solid.

| Identifier | Data | Source(s) |

| IUPAC Name | 1-(2-chloroethyl)-4-prop-2-enylpiperazine;dihydrochloride | [] |

| CAS Number | 112952-20-2 | [][2][3] |

| Molecular Formula | C₉H₁₇ClN₂ · 2HCl (or C₉H₁₉Cl₃N₂) | [][2][3][4][5] |

| Molecular Weight | 261.62 g/mol | [][2][3][4] |

| SMILES | C=CCN1CCN(CC1)CCCl.Cl.Cl | [] |

| InChI Key | WCDVNMXZGUSEKL-UHFFFAOYSA-N | [] |

Physicochemical Characteristics

These properties are essential for designing reaction conditions, purification strategies, and formulation approaches.

| Property | Value | Source(s) |

| Melting Point | 224 °C | [] |

| Boiling Point | 376.2 °C at 760 mmHg | [] |

| Appearance | Typically a beige or off-white crystalline solid, based on similar structures.[6] | - |

Synthesis and Mechanistic Considerations

1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride is not a naturally occurring molecule; it is a product of deliberate chemical synthesis. Its structure suggests its primary utility as a bifunctional building block. The two distinct reactive sites—the allyl group and the chloroethyl group—allow for sequential and orthogonal chemical modifications, a highly desirable feature in the construction of complex molecular libraries for drug screening.

Proposed Synthetic Workflow

A logical and efficient synthesis route is crucial for the reliable production of this intermediate. The most common approach involves the N-alkylation of a suitable piperazine precursor. The following workflow represents a plausible and industrially scalable method.

Causality Behind Experimental Choices:

-

Starting Material: 1-Allylpiperazine is chosen as the nucleophile because it is commercially available and selectively installs the allyl group at one of the piperazine nitrogens.

-

Alkylating Agent: 1-bromo-2-chloroethane is an effective and cost-efficient agent for introducing the 2-chloroethyl group. The bromine atom is more reactive (a better leaving group) than the chlorine atom, allowing for selective alkylation at the bromo-position while preserving the chloro- functionality for subsequent reactions.

-

Solvent and Base: A polar aprotic solvent like acetonitrile (ACN) is used to dissolve the reactants, while a non-nucleophilic base (e.g., K₂CO₃) is required to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

-

Final Step: Treatment with hydrochloric acid (HCl) in a solvent like isopropanol (IPA) or diethyl ether is a standard method for converting the free base into its more stable and handleable dihydrochloride salt, which typically precipitates out of the organic solvent, simplifying purification.

Caption: Proposed synthetic workflow for 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride.

Applications in Drug Discovery

The true value of this compound lies in its potential as a versatile intermediate. The piperazine core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[7][8] The allyl and chloroethyl groups serve as chemical handles for diversification.

-

Chloroethyl Group: This is a classic alkylating agent, ready to react with nucleophiles (e.g., amines, thiols, alcohols) to form new covalent bonds. This is a common strategy for linking the piperazine core to other pharmacophores or functional groups.

-

Allyl Group: This group is amenable to a wide range of modern synthetic transformations, including olefin metathesis, Heck coupling, Wacker oxidation, and hydroformylation, allowing for significant structural elaboration.

Caption: Role as a versatile intermediate in the synthesis of diverse chemical entities.

Analytical and Quality Control Protocols

Ensuring the identity, purity, and quality of a synthetic intermediate is non-negotiable in research and drug development. A multi-pronged analytical approach is required for a self-validating system of quality control.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates the target compound from impurities based on differential partitioning between a stationary phase and a mobile phase. While the piperazine core lacks a strong UV chromophore, impurities or degradation products may be UV-active.[9][10] For quantitative analysis, derivatization may be necessary.[10]

Methodology:

-

System Preparation: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Prepare a gradient system.

-

Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Solvent B: 0.1% TFA in Acetonitrile (ACN).

-

-

Gradient: Run a linear gradient from 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at 210 nm (for peptide bond-like absorbance) and 254 nm (to detect aromatic impurities).

-

Sample Preparation: Accurately weigh and dissolve the compound in a 50:50 mixture of Water:ACN to a concentration of ~1 mg/mL.

-

Injection: Inject 10 µL of the sample.

-

Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

Principle: Electrospray Ionization Mass Spectrometry (ESI-MS) is used to ionize the molecule and determine its mass-to-charge ratio (m/z), confirming its molecular weight.[9]

Methodology:

-

Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in 50:50 Methanol:Water with 0.1% formic acid.

-

Ionization Mode: Use positive ESI mode, as the piperazine nitrogens are easily protonated.

-

Analysis: Infuse the sample directly into the mass spectrometer.

-

Expected Ions:

-

The primary ion observed will be for the free base [M+H]⁺, where M is the mass of C₉H₁₇ClN₂ (188.11 Da). The expected m/z would be ~189.12.

-

A less abundant ion corresponding to the sodium adduct [M+Na]⁺ may also be observed.

-

The dihydrochloride salt itself will dissociate in solution.

-

Protocol 3: Structural Elucidation by NMR Spectroscopy

Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure, connectivity, and environment of the hydrogen and carbon atoms, respectively, serving as a definitive confirmation of the compound's identity.[9]

Methodology:

-

Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for hydrochloride salts.

-

¹H NMR Analysis: Acquire the proton NMR spectrum. Expect to see characteristic signals for the allyl group (vinylic and allylic protons), the piperazine ring protons (often complex multiplets), and the two methylene groups of the chloroethyl side chain.

-

¹³C NMR Analysis: Acquire the carbon NMR spectrum. Expect nine distinct signals corresponding to the nine carbon atoms in the molecule, with chemical shifts indicative of their electronic environment (e.g., sp² carbons of the allyl group, sp³ carbons of the piperazine ring and side chains).

Caption: A self-validating quality control workflow for batch release.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound. The information below is based on data for structurally related chloro-alkyl amine hydrochlorides.

Hazard Identification

| Hazard Class | Statement | GHS Pictogram |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning |

| Skin Irritation | H315: Causes skin irritation | Warning |

| Eye Irritation | H319: Causes serious eye irritation | Warning |

| Respiratory Irritation | H335: May cause respiratory irritation | Warning |

Source: GHS classifications for analogous compounds.[2][11]

Recommended Handling Protocols

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6][12] Eyewash stations and safety showers should be readily accessible.[6]

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Wash hands thoroughly after handling.[6][12] Do not eat, drink, or smoke in the work area.[12]

Storage and Stability

-

Conditions: Store in a cool, dry, and well-ventilated area away from incompatible substances.[6][12]

-

Container: Keep the container tightly closed to prevent moisture absorption, as hydrochloride salts can be hygroscopic.[6][13]

-

Stability: The compound is stable under recommended storage conditions.

Conclusion

1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride is a valuable chemical entity defined by its molecular weight of 261.62 g/mol and its bifunctional structure.[][2][3][4] While its direct applications are limited, its true significance is realized in its role as a versatile synthetic intermediate. The orthogonal reactivity of its allyl and chloroethyl moieties provides medicinal chemists with a powerful tool for constructing diverse libraries of novel piperazine-containing compounds. Adherence to the rigorous analytical and safety protocols outlined in this guide is essential for its effective and safe utilization in the demanding landscape of modern drug discovery and development.

References

-

R&D Chemicals. 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride.

-

BOC Sciences. CAS 112952-20-2 1-ALLYL-4-(2-CHLORO-ETHYL)-PIPERAZINE X 2 HCL >98%.

-

Oakwood Chemical. 1-Allyl-4-(2-chloroethyl)piperazine dihydrochloride.

-

Sigma-Aldrich. 1-(2-Chloroethyl)piperidine hydrochloride.

-

Santa Cruz Biotechnology. 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride.

-

Echemi. 1-ALLYL-4-(2-CHLORO-ETHYL)-PIPERAZINE 2 HCL.

-

PubChem. 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride.

-

Cole-Parmer. Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%.

-

Fisher Scientific. Safety Data Sheet - 1-Ethylpiperazine.

-

J & W PharmLab, LLC. Material Safety Data Sheet - 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine dihydrochloride.

-

BenchChem. An In-Depth Technical Guide to 1-(2-chloroethyl)piperazine Hydrochloride.

-

CAMEO Chemicals - NOAA. PIPERAZINE DIHYDROCHLORIDE.

-

Cayman Chemical. Safety Data Sheet - 1-(3-Chlorophenyl)piperazine (hydrochloride) (CRM).

-

Google Patents. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.

-

ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.

-

UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.

-

Wikipedia. Piperazine.

-

Google Patents. CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.

-

Sonepa. 1-(2-Chloroethyl)piperidine hydrochloride-2008-75-5.

Sources

- 2. 1-Allyl-4-(2-chloroethyl)piperazine dihydrochloride [oakwoodchemical.com]

- 3. scbt.com [scbt.com]

- 4. rdchemicals.com [rdchemicals.com]

- 5. echemi.com [echemi.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 8. Piperazine - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride | C7H16Cl2N2 | CID 22127112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.nl [fishersci.nl]

- 13. jwpharmlab.com [jwpharmlab.com]

Technical Guide: 1-Allyl-4-(2-chloro-ethyl)-piperazine Dihydrochloride

Structure, Synthesis, and Application in Medicinal Chemistry

Executive Summary

1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride (CAS: 112952-20-2) is a specialized bifunctional heterocyclic building block.[1][][3] It bridges the structural gap between simple piperazines and complex nitrogen mustard-type alkylating agents.[3]

In drug discovery, this compound serves as a critical "electrophilic anchor." It allows researchers to introduce the N-allylpiperazine pharmacophore—a motif frequently associated with dopaminergic and serotonergic modulation—into larger molecular scaffolds via nucleophilic substitution.[3]

This guide details the structural dynamics, validated synthetic pathways, and safety protocols required to handle this compound, emphasizing its behavior as a latent aziridinium-forming reagent.

Structural Characterization & Properties[2][3][4]

The compound exists as a dihydrochloride salt.[4][5] This salt form is not merely for solubility; it is a chemical stabilizer . In its free base form, the tertiary amine at the N4 position would spontaneously displace the terminal chloride, forming a reactive aziridinium ion and leading to polymerization or degradation. Protonation of the nitrogens essentially "deactivates" this internal nucleophilicity during storage.

Quantitative Data Summary

| Property | Value | Context |

| CAS Number | 112952-20-2 | Specific to the dihydrochloride salt |

| Formula | C | MW: 261.62 g/mol |

| Appearance | White to off-white crystalline solid | Hygroscopic |

| Melting Point | 224°C (dec) | High thermal stability until decomposition |

| Solubility | Water, Methanol, DMSO | Insoluble in non-polar organics (Hexane, Et2O) |

| pKa (est.) | ~5.2, ~9.1 | Piperazine nitrogens (protonated in salt form) |

| Reactivity Class | Nitrogen Mustard Precursor | Latent alkylating agent |

Mechanism of Action: The Aziridinium Intermediate

To understand how to use this compound, one must understand its reactive intermediate. Under basic conditions (pH > 8), the free base is generated. The N4 nitrogen attacks the adjacent carbon bearing the chlorine, expelling the chloride ion to form a strained aziridinium cation .

This aziridinium species is the actual electrophile that reacts with nucleophiles (phenols, amines, thiols) in drug synthesis.

Figure 1: The activation pathway.[3] The salt must be neutralized to trigger the formation of the reactive aziridinium intermediate, which then couples with the target substrate.

Validated Synthetic Protocol

While direct alkylation of 1-allylpiperazine with 1-bromo-2-chloroethane is possible, it often yields uncontrollable polymerization.[3] The Hydroxyethyl Route is the industry standard for high-purity synthesis, ensuring the "2-chloro-ethyl" handle is installed cleanly.[3]

Recommended Workflow: Hydroxyethyl Deoxychlorination

Objective: Synthesize 1-Allyl-4-(2-chloro-ethyl)-piperazine · 2HCl from 1-Allylpiperazine.[1][][3]

Reagents

-

Precursor: 1-Allyl-4-(2-hydroxyethyl)piperazine (Prepared via ethoxylation of allylpiperazine).[3]

-

Chlorinating Agent: Thionyl Chloride (

) or Oxalyl Chloride.[3] -

Solvent: Dichloromethane (DCM) or Chloroform (anhydrous).[3]

-

Workup: HCl/Ethanol or HCl/Dioxane.

Step-by-Step Methodology

-

Setup: Charge a flame-dried 3-neck flask with 1-Allyl-4-(2-hydroxyethyl)piperazine (1.0 eq) and anhydrous DCM (10 volumes). Cool to 0°C under

atmosphere.[3] -

Activation: Add

(1.2 eq) dropwise over 30 minutes. Note: Gas evolution ( -

Reaction: Allow the mixture to warm to room temperature and reflux for 2–4 hours. Monitor by TLC (System: MeOH/DCM 1:9) or LC-MS for disappearance of the alcohol.[3]

-

Isolation (Crucial Step):

-

Cool the reaction mixture to 0°C.

-

The hydrochloride salt may precipitate spontaneously. If not, add 4M HCl in Dioxane (2.5 eq).

-

Filter the white precipitate.

-

-

Purification: Recrystallize from Ethanol/Diethyl Ether to remove traces of unreacted

. -

Validation: Verify structure via

H-NMR (

Figure 2: The standard "Deoxychlorination" synthesis workflow preferred for minimizing dimerization byproducts.

Applications in Drug Development

This compound is primarily used to synthesize CNS-active agents .[3] The N-allyl group provides steric bulk and lipophilicity, while the piperazine ring acts as a linker.[3]

Target Classes

-

Antipsychotics (Phenothiazine derivatives): The chloroethyl group alkylates the nitrogen of the phenothiazine ring.

-

Antihistamines: Coupling with diaryl-methane structures.[3]

-

Serotonin Modulators: The allyl-piperazine motif mimics the structure of 5-HT receptor ligands.[3]

Protocol for Coupling (General):

-

Substrate: Phenol or Secondary Amine.

-

Base:

(3 eq) or -

Solvent: Acetonitrile (reflux) or DMF (

C).[3] -

Catalyst: NaI (0.1 eq) can accelerate the reaction (Finkelstein reaction in situ).[3]

Safety & Handling (Critical)

Hazard Classification: Corrosive, Acute Toxin, Suspected Carcinogen.

This compound contains a nitrogen mustard moiety. While the salt form reduces volatility, the dust is extremely hazardous.

-

Inhalation: Dust can cause severe respiratory irritation and delayed pulmonary edema.

-

Skin Contact: Vesicant (blistering agent).[3] Can cause chemical burns.[3][6]

-

Eye Contact: Risk of irreversible corneal damage.

Required PPE:

-

Full-face respirator or dedicated fume hood work.[3]

-

Double nitrile gloves (breakthrough time is short for alkyl chlorides).[3]

-

Tyvek lab coat.[3]

Decontamination: Spills should be treated with a dilute solution of sodium thiosulfate or 5% aqueous NaOH to hydrolyze the alkyl chloride to the harmless alcohol before disposal.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8893, Piperazine Dihydrochloride (Parent Structure Data).[3] Retrieved from [Link][3]

Sources

- 1. 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride | CAS 112952-20-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 1-(2-Chlorophenyl)piperazine | C10H13ClN2 | CID 415628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Allyl-4-(2-chloroethyl)piperazine dihydrochloride [oakwoodchemical.com]

- 5. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride physical properties

Executive Summary

1-Allyl-4-(2-chloroethyl)piperazine dihydrochloride (CAS 112952-20-2) is a bifunctional heterocyclic building block used primarily in the synthesis of pharmaceutical agents, particularly antipsychotics and antihistamines requiring a piperazine linker.[1][2][3]

Structurally, it possesses two distinct reactive motifs: an allyl group (susceptible to olefin metathesis or radical addition) and a 2-chloroethyl nitrogen mustard moiety (an electrophilic alkylating agent).[1][2][3]

Critical Technical Insight: Researchers must recognize that this compound is a "masked" alkylating agent.[2][3] While stable as a dihydrochloride salt, neutralization to the free base triggers rapid intramolecular cyclization to a reactive aziridinium ion.[1][2][3] This guide details the physical parameters and the kinetic stability protocols required to handle this reagent without degradation.

Chemical Identity & Structural Analysis

| Parameter | Data |

| Chemical Name | 1-Allyl-4-(2-chloroethyl)piperazine dihydrochloride |

| CAS Number | 112952-20-2 |

| Molecular Formula | C₉H₁₇ClN₂[1][2][3][4][5][6] · 2HCl |

| Molecular Weight | 261.62 g/mol |

| MDL Number | MFCD08060483 |

| SMILES | C=CCN1CCN(CCCl)CC1.Cl.Cl |

| Structure Description | Piperazine core substituted at N1 with an allyl group and at N4 with a 2-chloroethyl group.[1][2][3][4][5] Supplied as the dihydrochloride salt to prevent autocyclization.[1][2][3] |

Physical & Chemical Properties

The following data aggregates experimentally determined values and structure-activity relationship (SAR) inferences standard for piperazine dihydrochlorides.

| Property | Value / Description | Technical Note |

| Appearance | White to Off-White Crystalline Solid | Hygroscopic; tends to clump if exposed to ambient moisture.[1][2][3] |

| Melting Point | 224°C (Decomposes) | High lattice energy typical of diamine salts.[2][3] Do not heat to melt for processing.[1][2][3] |

| Solubility (Water) | > 50 mg/mL | Highly soluble due to ionic character.[2][3] Solution pH will be acidic (~pH 2-3).[1][2][3] |

| Solubility (DMSO) | Soluble | Recommended for stock solutions if water promotes hydrolysis.[2][3] |

| Hygroscopicity | High | Must be weighed in a desiccated environment to ensure stoichiometric accuracy.[2][3] |

| pKa (Estimated) | ~5.5 and ~9.0 | The N-chloroethyl nitrogen is less basic due to the electron-withdrawing chlorine.[1][2][3] |

Reactivity Profile: The Aziridinium Mechanism

The "Senior Scientist" Warning: The most critical property of this molecule is not its melting point, but its kinetic instability in neutral or basic aqueous solution.[2][3]

As the dihydrochloride salt, the nitrogen lone pairs are protonated (

Mechanism Diagram: Intramolecular Cyclization

Figure 1: The activation pathway from stable salt to reactive aziridinium electrophile.[1][2][3]

Implications for Experimental Design:

-

Do not generate the free base and store it.[1][2][3] It must be generated in situ in the presence of your target nucleophile.[1][2][3]

-

Hydrolysis Risk: In the absence of a nucleophile, the aziridinium ion reacts with water to form the alcohol (1-allyl-4-(2-hydroxyethyl)piperazine), rendering the reagent useless.[1][2][3]

Handling, Stability & Safety Protocols

Due to the nitrogen mustard moiety, this compound acts as a potential alkylating agent and vesicant.[1][2][3] Strict adherence to the following self-validating protocol is required.

Protocol: Safe Solubilization & Usage

-

Personal Protective Equipment (PPE): Double nitrile gloves, chemical safety goggles, and a lab coat.[2][3] Handle strictly inside a fume hood.[1][3]

-

Weighing:

-

Solubilization (Just-in-Time):

-

Reaction Setup:

Workflow Diagram: Storage to Bench

Figure 2: Critical path for maintaining reagent integrity from storage to application.

Analytical Characterization Standards

To verify the integrity of the material (specifically to rule out hydrolysis to the alcohol or dimerization), the following signatures should be observed:

-

¹H NMR (D₂O or DMSO-d₆):

-

Mass Spectrometry (LC-MS):

References

-

Oakwood Chemical. (n.d.).[1][2][3] 1-Allyl-4-(2-chloroethyl)piperazine dihydrochloride Safety Data Sheet & Properties. Retrieved January 31, 2026, from [Link][1][3]

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CAS 112952-20-2.[1][3] PubChem.[1][2][3][6][7][8] Retrieved January 31, 2026, from [Link][1][3]

Sources

- 1. Estragole | C10H12O | CID 8815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride | C7H16Cl2N2 | CID 22127112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Estragole - Wikipedia [en.wikipedia.org]

- 4. 1-Allyl-4-(2-chloroethyl)piperazine dihydrochloride [oakwoodchemical.com]

- 5. scbt.com [scbt.com]

- 6. 1-(2-Chloroethyl)-4-phenylpiperazine dihydrochloride | C12H19Cl3N2 | CID 11738055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-(2-クロロエチル)ピペリジン 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 1-(2-Chloroethyl)piperazine Hydrochloride|CAS 53502-60-6 [benchchem.com]

1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride safety data sheet

An In-Depth Technical Guide to the Safe Handling of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride

Disclaimer: A specific Safety Data Sheet (SDS) for 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride (CAS No. 112952-20-2) is not publicly available. This guide has been compiled by synthesizing safety data from structurally analogous piperazine derivatives and general principles for handling potent chemical compounds, including potential alkylating agents. The recommendations herein are based on inference and should be applied with the utmost caution. A comprehensive, substance-specific risk assessment should be conducted by qualified personnel before any handling.

Compound Identification and Inferred Hazard Profile

1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride is a substituted piperazine derivative.[1][] The piperazine moiety is common in many biologically active compounds, while the chloroethyl group suggests potential as an alkylating agent.[3][4] Alkylating agents are a class of reactive compounds that can covalently modify biological macromolecules like DNA, making them potent and requiring careful handling.[5][6]

Chemical Identity:

-

Chemical Name: 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride[1]

-

CAS Number: 112952-20-2[1]

-

Molecular Formula: C₉H₁₇ClN₂ · 2HCl[]

-

Molecular Weight: 261.62 g/mol []

Based on data from similar piperazine compounds, the primary hazards are anticipated to be:

-

Acute Toxicity (Oral): Likely harmful or toxic if swallowed.[7]

-

Skin Corrosion/Irritation: Expected to cause skin irritation.[7]

-

Eye Damage/Irritation: Expected to cause serious eye irritation.[7]

-

Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust.

-

Sensitization: Piperazine compounds are known to be respiratory and skin sensitizers, potentially causing allergic reactions upon repeated exposure.[8][9]

-

Reproductive Toxicity: Some piperazine salts are suspected of damaging fertility or the unborn child.[8][10]

The presence of a chloroethyl group raises concerns about potential alkylating activity, which can lead to cytotoxic, mutagenic, and carcinogenic effects.[4]

Hazard Summary and GHS Classification (Inferred)

The following table summarizes the inferred hazard classification based on the Globally Harmonized System (GHS), derived from related compounds.

| Hazard Class | Category | Hazard Statement (Inferred) | Pictogram |

| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic or Harmful if swallowed[7] | 💀 or ❗ |

| Skin Corrosion / Irritation | Category 2 | H315: Causes skin irritation[7] | ❗ |

| Serious Eye Damage / Eye Irritation | Category 2A | H319: Causes serious eye irritation[7] | ❗ |

| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[8][9] | GHS08 pictogram |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[8][9] | ❗ |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | ❗ |

| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child[8][10] | GHS08 pictogram |

Exposure Controls and Personal Protective Equipment (PPE)

Given the inferred hazards, a stringent approach to exposure control is mandatory. The primary objective is to prevent any direct contact or inhalation.

Engineering Controls:

-

All work with the solid compound or its solutions must be conducted in a certified chemical fume hood to control airborne levels.[11]

-

Ensure that eyewash stations and emergency safety showers are readily accessible and in close proximity to the workstation.[11]

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Change gloves immediately if they become contaminated.

-

Eye/Face Protection: Use tight-sealing safety goggles or a full-face shield to protect against dust particles and splashes.[11]

-

Skin and Body Protection: A lab coat is required. For operations with a higher risk of exposure, consider a chemically resistant apron or suit.[11]

-

Respiratory Protection: If there is a risk of inhalation despite engineering controls, a NIOSH-approved particulate respirator should be used.[8]

The following diagram illustrates the hierarchy of controls for handling this compound.

Caption: Hierarchy of controls for mitigating exposure risks.

Safe Handling, Storage, and Disposal

Handling:

-

Avoid creating dust.[11] Use appropriate tools for weighing and transferring the solid material.

-

Do not eat, drink, or smoke in the laboratory area.[11]

-

Wash hands and any exposed skin thoroughly after handling.

-

Contaminated work clothing should not be allowed out of the workplace and must be decontaminated before reuse.[8]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][11]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[8][11]

-

The compound may be light-sensitive or hygroscopic; store accordingly, protected from light and moisture.[8]

Disposal:

-

Dispose of waste material and empty containers in accordance with all local, regional, and national regulations.

-

Do not allow the product to enter drains or waterways.

First Aid and Emergency Procedures

Immediate action is critical in case of exposure.

First Aid Measures:

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[11] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with plenty of water and soap. Seek medical attention if irritation persists.[8] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a poison center or doctor immediately.[8] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use media appropriate for the surrounding environment, such as dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[7]

-

Specific Hazards: During a fire, hazardous decomposition products may be formed, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[11]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]

The following workflow outlines the appropriate emergency response to an accidental exposure.

Caption: Workflow for responding to accidental exposure.

Toxicological and Stability Information (Inferred)

Toxicology: The toxicological properties of this specific compound have not been fully investigated.[12] However, the piperazine class can cause a range of effects. The chloroethyl moiety suggests potential as an alkylating agent, which are known to be cytotoxic by damaging DNA.[5][13] This can lead to side effects such as bone marrow suppression, gastrointestinal distress, and, in some cases, secondary malignancies with long-term exposure.[13][14]

Stability and Reactivity:

-

Reactivity: Not expected to be reactive under normal conditions.[8]

-

Chemical Stability: Expected to be stable under recommended storage conditions.[8]

-

Conditions to Avoid: Exposure to moisture, light, and incompatible materials.[8]

-

Incompatible Materials: Strong oxidizing agents, strong acids.[8][11]

-

Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[11]

References

- Cayman Chemical. (2026, January 13). Safety Data Sheet: 1-(3-Chlorophenyl)piperazine (hydrochloride).

- Fisher Scientific. (2018, January 18). Safety Data Sheet: Piperazine.

- Sigma-Aldrich. (2025, September 22). Safety Data Sheet: 1-(3-Chlorophenyl)piperazine hydrochloride.

- Fisher Scientific. (2025, December 18). Safety Data Sheet: 1-(2-Chloroethyl)piperidine hydrochloride.

- Santa Cruz Biotechnology. Product Page: 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride.

- BOC Sciences. Product Page: 1-ALLYL-4-(2-CHLORO-ETHYL)-PIPERAZINE X 2 HCL.

- WebMD. (2024, April 24). Alkylating Agents for Breast Cancer.

- How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained. (n.d.).

- DoveMed. Adverse Effects of Alkylating Agents in Cancer Treatment.

- National Center for Biotechnology Information. (2015, March 10). Alkylating Agents. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.

- Wikipedia. Chemotherapy.

- PubChem. Piperazine Dihydrochloride.

- Australian Government Department of Health. (2018, October 26). Piperazine salts: Human health tier II assessment.

- 1mg. Minipress XL 5mg Tablet.

- Cayman Chemical. (2015, July 5). Safety Data Sheet: 4-hydroxy DMT (exempt preparation).

Sources

- 1. 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride | CAS 112952-20-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 1mg.com [1mg.com]

- 4. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. int.livhospital.com [int.livhospital.com]

- 6. Chemotherapy - Wikipedia [en.wikipedia.org]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. mmbio.byu.edu [mmbio.byu.edu]

- 9. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]

- 11. fishersci.com [fishersci.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. Alkylating Agents for Breast Cancer [webmd.com]

- 14. Adverse Effects of Alkylating Agents in Cancer Treatment: Understanding Risks and Management Strategies - DoveMed [dovemed.com]

1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride mechanism of action

An In-depth Technical Guide to the Chemical Reactivity and Synthetic Utility of 1-Allyl-4-(2-chloro-ethyl)-piperazine Dihydrochloride

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride, a versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. The core focus of this document is to elucidate its chemical "mechanism of action," which is centered on its properties as a bifunctional electrophile. We will explore the reactivity of its key functional groups—the 2-chloroethyl chain and the allyl group—and detail its application as a scaffold for the synthesis of novel compounds with potential therapeutic applications. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering insights into the strategic use of this compound in the design and creation of complex molecules.

Introduction: The Piperazine Scaffold in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core structure of a wide array of therapeutic agents. Its prevalence is due to its ability to impart favorable pharmacokinetic properties, such as improved solubility and bioavailability, and to serve as a versatile linker between different pharmacophores. Piperazine derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, antipsychotic, antidepressant, antihistaminic, and anticancer effects[1]. The subject of this guide, 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride, represents a valuable building block for the further exploration of the chemical space around this important heterocyclic motif.

Chemical Properties and Structure

1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride is a salt, which enhances its stability and solubility in polar solvents, making it convenient for use in various reaction conditions.

| Property | Value |

| CAS Number | 112952-20-2[2] |

| Molecular Formula | C9H17ClN2 · 2HCl[2][] |

| Molecular Weight | 261.62 g/mol [2][] |

| Melting Point | 224-224°C[][4] |

| Boiling Point | 376.2°C at 760 mmHg[][4] |

| IUPAC Name | 1-(2-chloroethyl)-4-prop-2-enylpiperazine;dihydrochloride[] |

The structure features two key reactive sites: the electrophilic 2-chloroethyl group and the nucleophilic/alkenyl allyl group, attached to the nitrogen atoms of the piperazine core.

Core Mechanism of Action: A Bifunctional Electrophile

The primary "mechanism of action" of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride in a chemical context is its function as an alkylating agent.[5] The presence of the 2-chloroethyl group makes this molecule a potent electrophile, capable of reacting with a wide range of nucleophiles.

The Role of the 2-Chloroethyl Group

The chlorine atom on the ethyl side chain is a good leaving group, facilitating nucleophilic substitution reactions. This reactivity is the cornerstone of its utility in synthesizing more complex molecules. The general mechanism involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a new covalent bond and the displacement of the chloride ion.

Experimental Protocol: General Procedure for Nucleophilic Substitution

-

Reactant Preparation: Dissolve 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the hydrochloride salt and liberate the free base of the piperazine derivative.

-

Nucleophile Addition: Introduce the desired nucleophile (e.g., an amine, thiol, or alcohol) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to an appropriate temperature (typically ranging from 60°C to 120°C) to facilitate the reaction. Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture, perform an aqueous work-up to remove salts and excess reagents, and purify the product using column chromatography or recrystallization.

This reactivity allows for the facile introduction of the allyl-piperazine moiety onto a variety of molecular scaffolds, a common strategy in the development of new pharmaceutical agents.[5]

The Versatility of the Allyl Group

The allyl group provides a secondary site for chemical modification. While the piperazine nitrogens are rendered less nucleophilic due to protonation in the dihydrochloride salt, the free base can still participate in reactions. The double bond of the allyl group can undergo various transformations, including:

-

Addition Reactions: Halogenation, hydrohalogenation, and epoxidation.

-

Oxidative Cleavage: Ozonolysis to yield an aldehyde.

-

Metathesis Reactions: Cross-metathesis with other alkenes to form more complex structures.

-

Isomerization: Treatment with a base can potentially move the double bond to form a propenyl group.

This dual reactivity makes 1-Allyl-4-(2-chloro-ethyl)-piperazine a valuable tool for creating diverse chemical libraries for high-throughput screening.

Synthetic Applications in Drug Discovery

The utility of this compound lies in its ability to serve as a precursor for a wide range of biologically active molecules. By leveraging the reactivity of the 2-chloroethyl group, medicinal chemists can synthesize derivatives with potential activities as:

-

Antipsychotics and Antidepressants: Many existing drugs in this class feature a piperazine core.[1][5]

-

Anticancer Agents: The piperazine scaffold is found in several kinase inhibitors and other anticancer drugs.[6]

-

Antihistamines: A number of H1 receptor antagonists are based on piperazine structures.[6]

Diagram: Synthetic Workflow for Drug Candidate Synthesis

Caption: A generalized workflow for utilizing 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride in the synthesis of potential drug candidates.

Conclusion

1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride is a valuable and versatile chemical intermediate. Its "mechanism of action" is fundamentally that of a reactive alkylating agent, enabling the straightforward introduction of a functionalized piperazine moiety into a wide range of molecules. The presence of both a reactive chloroethyl group and a modifiable allyl group provides medicinal chemists with a powerful tool for the synthesis of novel compounds for drug discovery and development. The protocols and conceptual frameworks presented in this guide are intended to facilitate the effective application of this compound in a research and development setting.

References

-

Journal of Applied Pharmaceutical Science. Synthesis, characterization, and biological activity of novel azole piperazine congeners. [Link]

-

Monatshefte für Chemie - Chemical Monthly. Synthesis, antitumor activity, and electrochemical behavior of some piperazinyl amidrazones. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 415628, 1-(2-Chlorophenyl)piperazine. [Link]

-

Oakwood Chemical. 1-Allyl-4-(2-chloroethyl)piperazine dihydrochloride. [Link]

-

Springer. Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. [Link]

-

Wiley Online Library. Synthesis, structure and biological activity of novel 1,2,4-triazole mannich bases containing a substituted benzylpiperazine moiety. [Link]

-

Wikipedia. Piperazine. [Link]

Sources

biological activity of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride

An In-Depth Technical Guide to the Synthetic Utility and Biological Context of 1-Allyl-4-(2-chloro-ethyl)-piperazine Dihydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride, focusing on its core application as a synthetic intermediate in drug discovery and the broader biological context of the piperazine scaffold. This document is intended for researchers, medicinal chemists, and drug development professionals.

Executive Summary: A Versatile Building Block, Not a Direct Therapeutic

1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride is not a compound with established, direct therapeutic biological activity. Instead, its significance in the biomedical field is rooted in its role as a highly valuable and versatile synthetic intermediate.[1][2] Its chemical architecture, featuring a reactive chloroethyl group, allows for the efficient introduction of the N-allyl-piperazine moiety into a wide array of molecular scaffolds. This property has made it a key component in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system (CNS).[1] This guide will elucidate the chemical reactivity that defines its utility, explore the biological activities of the broader class of piperazine-containing drugs, and provide practical protocols for its application in synthesis.

Core Chemical Mechanism: An Electrophilic Alkylating Agent

The primary "mechanism of action" for this compound is chemical, not biological. It functions as an electrophilic alkylating agent. The electron-withdrawing nature of the chlorine atom creates a partial positive charge on the adjacent carbon, making it susceptible to attack by nucleophiles. The chlorine atom serves as an excellent leaving group, facilitating covalent bond formation.

This reactivity allows for the covalent attachment of the piperazine ring to a variety of nucleophilic molecules, including amines, thiols, and alkoxides.[1] The optimization of reaction conditions, such as the choice of a suitable base, solvent, and temperature, is critical for achieving high yields and purity in these synthetic transformations.[1]

Caption: Synthetic utility via nucleophilic substitution.

The Piperazine Scaffold: A Privileged Structure in Pharmacology

While 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride itself is not a therapeutic, the piperazine ring it helps to construct is considered a "privileged scaffold" in medicinal chemistry. This means it is a structural motif that is capable of binding to multiple biological targets with high affinity.

Anthelmintic Activity of the Parent Piperazine

The simplest form, piperazine, has a long history of use as an anthelmintic agent to treat parasitic worm infections, such as those caused by Ascaris lumbricoides (roundworm) and Enterobius vermicularis (pinworm).[3]

-

Mechanism of Action: Piperazine acts as a flaccid paralysing agent on susceptible nematodes.[4] It achieves this by acting as an agonist at inhibitory GABA (γ-aminobutyric acid) receptors on the nerve and muscle cells of the parasites.[4] This leads to hyperpolarization of the cell membranes, reducing excitability and ultimately causing paralysis. The paralyzed worms are then expelled from the host's body by normal peristalsis.[4]

Caption: Anthelmintic mechanism of piperazine.

Central Nervous System (CNS) Applications

More complex derivatives, often synthesized using intermediates like the topic compound, have a wide range of activities in the CNS.[1] The piperazine moiety is a common feature in drugs developed for psychiatric and neurological disorders, including:

-

Atypical Antipsychotics

-

Antidepressants

-

Anxiolytics

The nitrogen atoms of the piperazine ring are often key for interacting with neurotransmitter receptors, such as dopamine and serotonin receptors.

Toxicology and Safety Profile

As a reactive chemical intermediate, 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride and related compounds must be handled with appropriate care. The available safety data, primarily from Material Safety Data Sheets (MSDS) and databases for analogous compounds, indicates several potential hazards.[5]

| Hazard Statement | GHS Code | Primary Risk | Reference(s) |

| Harmful if swallowed | H302 | Acute oral toxicity. Ingestion may lead to systemic adverse effects. | [5][6] |

| Harmful in contact with skin | H312 | Acute dermal toxicity. Can be absorbed through the skin, causing harm. | [5] |

| Causes skin irritation | H315 | Can cause redness, itching, and inflammation upon direct contact with skin. | [6] |

| Causes serious eye irritation | H319 | Direct contact with eyes can result in significant irritation and potential damage. | [6] |

| Harmful if inhaled | H332 | Acute inhalation toxicity. Vapors or dust can be harmful if breathed in. | [5] |

| May cause respiratory irritation | H335 | Inhalation may lead to irritation of the nose, throat, and respiratory tract. | [6] |

Furthermore, the parent compound, piperazine, is contraindicated in patients with a history of epilepsy or those with renal or hepatic insufficiency, as these conditions can exacerbate potential neurotoxic effects.[3]

Experimental Protocol: Synthesis of a Tertiary Amine Derivative

This protocol provides a representative example of how 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride is used in a standard nucleophilic substitution reaction to synthesize a more complex molecule. This procedure is illustrative and must be adapted and optimized based on the specific nucleophile and desired product.

Objective

To synthesize a novel piperazine derivative by reacting 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride with a secondary amine (e.g., morpholine) in the presence of a base.

Materials

-

1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride

-

Morpholine (or other secondary amine nucleophile)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride (1.0 eq).

-

Solvent and Base Addition: Add anhydrous acetonitrile (approx. 20 mL per gram of starting material). Add anhydrous potassium carbonate (3.0 eq) to the suspension. The base is crucial to deprotonate the dihydrochloride salt and neutralize the HCl generated during the reaction.

-

Nucleophile Addition: Add the secondary amine nucleophile (e.g., morpholine, 1.2 eq) to the stirring suspension.

-

Heating and Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to 80°C using a heating mantle. Allow the reaction to stir at reflux for 12-24 hours.

-

Reaction Monitoring (Causality): The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This self-validating step ensures the reaction is complete before proceeding to workup, preventing the isolation of unreacted starting material.

-

Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid potassium carbonate and wash the solid with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Liquid-Liquid Extraction: Dissolve the resulting residue in dichloromethane (DCM). Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove any acidic impurities) and brine (to remove water).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford the final, pure tertiary amine derivative.

Caption: Workflow for synthesizing a piperazine derivative.

Conclusion

1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride is a quintessential example of a molecule whose value is defined by its synthetic potential rather than its intrinsic biological effects. Its reactive nature makes it an indispensable tool for medicinal chemists seeking to incorporate the pharmacologically significant piperazine scaffold into novel drug candidates. Understanding its chemical properties, the biological importance of the structures it helps create, and the appropriate safety precautions for its handling are paramount for its effective and safe use in the research and development of new therapeutics.

References

-

PubChem. Piperazine, hydrochloride (1:?). [Link]

-

Wikipedia. Piperazine. [Link]

-

National Center for Biotechnology Information. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. [Link]

-

PubChem. 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride. [Link]

-

PubChem. 1-(2-Chlorophenyl)piperazine. [Link]

-

Oakwood Chemical. 1-Allyl-4-(2-chloroethyl)piperazine dihydrochloride. [Link]

-

National Center for Biotechnology Information. Dissociative and sympathomimetic toxicity associated with recreational use of 1-(3-trifluoromethylphenyl) piperazine (TFMPP) and 1-benzylpiperzine (BZP). [Link]

-

Wikipedia. Estragole. [Link]

-

PubChem. Estragole. [Link]

Sources

- 1. 1-(2-Chloroethyl)piperazine Hydrochloride|CAS 53502-60-6 [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. Piperazine, hydrochloride (1:?) | C4H11ClN2 | CID 82044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Piperazine - Wikipedia [en.wikipedia.org]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 1-Allyl-4-(2-chloroethyl)piperazine dihydrochloride [oakwoodchemical.com]

An In-Depth Technical Guide to Investigating the Biological Targets of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the potential biological targets of the novel compound, 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride. Given the compound's structural features, particularly the reactive chloroethyl group and the pharmacologically significant piperazine scaffold, a multi-pronged approach integrating computational prediction with robust experimental validation is proposed. This document offers detailed, step-by-step methodologies for target identification and confirmation, underpinned by the principles of scientific integrity and causality in experimental design.

Introduction: Unveiling the Therapeutic Potential of a Reactive Piperazine Derivative

1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride is a synthetic organic compound characterized by a piperazine core, a common motif in a wide array of clinically successful drugs.[1] The piperazine scaffold is known to interact with various biological targets, particularly within the central nervous system (CNS), contributing to antipsychotic, antidepressant, and anxiolytic effects.[2] Furthermore, the presence of an allyl group can influence the compound's pharmacokinetic and pharmacodynamic properties.

The most critical feature of this molecule is the 2-chloroethyl substituent. This functional group is a known precursor to a highly reactive aziridinium ion, which can act as an electrophile and covalently modify nucleophilic residues in biological macromolecules, such as proteins and nucleic acids. This potential for covalent modification suggests that 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride may act as an irreversible or covalent reversible inhibitor of its biological target(s), a mechanism that can offer advantages in terms of potency and duration of action.

Due to the novelty of this specific compound, its biological targets are not yet elucidated. This guide, therefore, presents a systematic and scientifically rigorous pathway to their discovery and validation.

Predicting Potential Biological Targets: An In Silico Approach

Before embarking on extensive and resource-intensive wet-lab experiments, a computational approach can provide valuable, testable hypotheses regarding the potential biological targets of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride.[3]

Ligand-Based Target Prediction

This approach leverages the principle that structurally similar molecules often share similar biological targets.[3] By comparing the structure of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride to databases of compounds with known biological activities, we can infer potential targets.

-

Methodology:

-

Utilize computational platforms such as ChEMBL, PubChem, and BindingDB to search for compounds structurally similar to the query molecule.

-

Employ similarity search algorithms based on chemical fingerprints (e.g., Morgan, MACCS keys) to identify analogs.

-

Analyze the known biological targets of the identified similar compounds, paying close attention to targets of other piperazine-containing drugs and covalent modifiers.

-

Prioritize targets that are frequently associated with the identified structural analogs.

-

Structure-Based Target Prediction (Reverse Docking)

If a three-dimensional structure of the compound is available or can be accurately modeled, reverse docking can be employed to screen it against a library of protein structures.[4]

-

Methodology:

-

Generate a 3D conformer of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride.

-

Utilize a reverse docking server or software (e.g., PharmMapper, idTarget) to screen the compound against a database of protein binding sites.

-

Analyze the docking scores and binding poses to identify proteins with high predicted affinity for the compound.

-

Pay special attention to proteins with nucleophilic residues (e.g., cysteine, lysine, histidine) in the predicted binding pocket, as these are potential sites for covalent modification.

-

The output of these in silico methods will be a prioritized list of potential biological targets for subsequent experimental validation.

Experimental Validation of Predicted Targets

The following section details a series of experimental workflows designed to identify and confirm the biological targets of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride. The choice of which assays to prioritize will depend on the nature of the predicted targets from the in silico analysis.

Identifying Covalent Protein Targets

Given the presence of the reactive chloroethyl group, identifying covalently modified proteins is a primary objective.

This technique allows for the enrichment and identification of proteins that bind to the compound of interest.[5]

Experimental Workflow Diagram:

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Step-by-Step Protocol:

-

Compound Immobilization: Synthesize a derivative of 1-Allyl-4-(2-chloro-ethyl)-piperazine with a suitable linker for covalent attachment to an affinity resin (e.g., NHS-activated sepharose).

-

Cell Lysate Preparation: Prepare a protein lysate from a relevant cell line or tissue.

-

Affinity Chromatography:

-

Incubate the cell lysate with the immobilized compound to allow for binding of target proteins.

-

Wash the resin extensively to remove non-specifically bound proteins.

-

Elute the specifically bound proteins using a denaturing buffer.

-

-

Protein Identification:

-

Separate the eluted proteins by SDS-PAGE.

-

Excise protein bands of interest and perform in-gel tryptic digestion.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.[6]

-

CETSA is a powerful method for confirming target engagement in a cellular context.[7] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[8]

Experimental Workflow Diagram:

Caption: Workflow for the Cellular Thermal Shift Assay.

Step-by-Step Protocol:

-

Cell Treatment: Treat intact cells with either 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride or a vehicle control.

-

Heating: Heat the treated cells to a range of temperatures.

-

Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

-

Detection: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Investigating Non-Covalent Interactions with Neurological Targets

The piperazine moiety is a common feature in drugs targeting the central nervous system.[2] Therefore, it is prudent to investigate interactions with key neurological targets.

These assays determine the affinity of the compound for various neurotransmitter receptors.[2]

Step-by-Step Protocol (Radioligand Binding Assay):

-

Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., serotonin, dopamine, or adrenergic receptors).

-

Competition Binding: Incubate the membranes with a known radiolabeled ligand for the receptor in the presence of increasing concentrations of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride.

-

Separation and Detection: Separate the bound from free radioligand by filtration and quantify the radioactivity.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) to calculate the binding affinity (Ki).

These assays assess the compound's ability to inhibit the reuptake of neurotransmitters by their respective transporters.[9]

Step-by-Step Protocol:

-

Cell Culture: Use cell lines stably expressing the monoamine transporter of interest (e.g., DAT, SERT, NET).

-

Inhibition Assay: Pre-incubate the cells with various concentrations of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride.

-

Uptake Measurement: Add a radiolabeled neurotransmitter (e.g., [3H]dopamine) and measure its uptake into the cells over time.

-

Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter uptake.[10]

Assessing Potential for DNA Alkylation

The chloroethyl group raises the possibility of DNA alkylation, a mechanism of action for some anticancer drugs.[11]

Step-by-Step Protocol (DNA Alkylation Assay):

-

DNA Treatment: Incubate purified DNA or cultured cells with 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride.

-

DNA Isolation: Isolate the DNA from the reaction mixture or the treated cells.

-

Detection of Adducts: Use techniques such as mass spectrometry or specific antibodies to detect the formation of DNA adducts.[12]

-

Quantification: Quantify the extent of DNA alkylation.

Kinome Profiling

Many piperazine-containing compounds are known to be kinase inhibitors.[13] A broad screening against a panel of kinases can identify potential targets in this important enzyme family.

Methodology:

-

Utilize a commercial kinome profiling service that offers screening of the compound against a large panel of purified kinases.[14]

-

The service will typically measure the inhibitory activity of the compound at one or more concentrations.

-

The results will provide a "kinome map" highlighting the kinases that are significantly inhibited by the compound.

Data Presentation and Interpretation

For each experimental approach, it is crucial to present the data in a clear and quantitative manner.

Table 1: Summary of Predicted and Validated Targets

| Prediction Method | Predicted Target(s) | Experimental Validation Method | Result (e.g., IC50, Kd, CETSA Shift) |

| Ligand-Based | Serotonin Receptor 5-HT2A | Radioligand Binding Assay | Ki = 150 nM |

| Structure-Based | Kinase XYZ | Kinome Profiling | IC50 = 50 nM |

| (Hypothesis-Driven) | DNA | DNA Alkylation Assay | Positive for adduct formation |

Conclusion and Future Directions

This guide outlines a comprehensive strategy for the deconvolution of the biological targets of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride. The combination of in silico prediction with a suite of robust experimental validation techniques provides a high-confidence path to understanding the mechanism of action of this novel compound.

Upon successful identification and validation of a primary target, further studies should focus on:

-

Mechanism of Action Studies: Elucidating the precise molecular interactions between the compound and its target, including mapping the covalent binding site.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential of the compound in relevant animal models of disease.

By following the methodologies detailed in this guide, researchers can effectively advance the understanding of 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride and unlock its potential as a novel therapeutic agent.

References

-

Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. PMC - PubMed Central. Available at: [Link].

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link].

-

Cellular Thermal Shift Assay (CETSA). News-Medical. Available at: [Link].

-

Technologies for Direct Detection of Covalent Protein–Drug Adducts. PMC - NIH. Available at: [Link].

-

Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. Available at: [Link].

-

Computational/in silico methods in drug target and lead prediction. PMC - PubMed Central. Available at: [Link].

-

Kinome Profiling. Oncolines B.V. Available at: [Link].

-

(PDF) Versatile cell-based assay for measuring DNA alkylation damage and its repair. ResearchGate. Available at: [Link].

-

procedure for selective DNA alkylation and detection by mass spectrometry. Nucleic Acids Research | Oxford Academic. Available at: [Link].

-

SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH. Available at: [Link].

-

Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. Available at: [Link].

-

In Silico Target Prediction. Creative Biolabs. Available at: [Link].

-

Covalent inhibitor drug discovery. Domainex. Available at: [Link].

-

Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link].

-

In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences. PMC - PubMed Central. Available at: [Link].

-

Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. Chromatography Online. Available at: [Link].

-

Data Sheet Cellular Uptake and Release Assays Protocol. Gifford Bioscience. Available at: [Link].

-

Mass spectrometry-based assays for assessing replicative bypass and repair of DNA alkylation in cells. NIH. Available at: [Link].

-

Advanced approaches of developing targeted covalent drugs. PMC - NIH. Available at: [Link].

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link].

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link].

Sources

- 1. Probes for Neurotransmitter Receptors—Section 16.2 | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]